molecular formula C21H29N3O4 B5567031 N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide

N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide

Cat. No. B5567031
M. Wt: 387.5 g/mol
InChI Key: JVENJOQBKOBMNH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide is 387.21580641 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Antagonism and Antipsychotic Activity A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, including compounds with structural similarities to N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide, were synthesized and evaluated for their affinity towards dopamine D2, D3, and D4 receptors. This study highlighted the importance of the N-substituent on the pyrrolidin-3-yl group in expressing affinity and selectivity among dopamine receptor subtypes. Specifically, compounds demonstrated significant affinity for D3 and D4 receptors, suggesting their potential in antipsychotic activity through apomorphine-induced climbing behavior inhibition in mice (Ohmori et al., 1996).

Serotonin Receptor Agonism and Gastrointestinal Motility Research into benzamide derivatives bearing a piperidin-4-ylmethyl group uncovered compounds with potent serotonin 4 (5-HT4) receptor agonist activity. These derivatives were synthesized and evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their potential for improving gastrointestinal motility. This work also explored modifications to improve oral bioavailability, showing the impact of different substituents on the intestinal absorption rate and pharmacological profiles (Sonda et al., 2003).

DNA Cross-linking and Cytotoxic Activity Another study focused on a cyclopropylpyrroloindole antibiotic, CC-1065, which shares structural motifs with N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide, revealing its ability to form interstrand DNA cross-links in tumor cells. This process requires metabolic activation, highlighting the compound's potent cytotoxic activity and potential as an anti-tumor agent (Składanowski et al., 2001).

Anti-Fatigue Effects A series of benzamide derivatives was synthesized and evaluated for their anti-fatigue effects in weight-loaded forced swimming mice. The swimming times to exhaustion for certain groups were significantly longer than those in the caffeine group, suggesting these compounds enhance the forced swimming capacity of mice and may possess anti-fatigue properties. This study provides a foundation for future research into the mechanisms behind these effects (Wu et al., 2014).

properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-27-18-7-4-15(20(25)22-16-5-6-16)14-19(18)28-17-8-12-24(13-9-17)21(26)23-10-2-3-11-23/h4,7,14,16-17H,2-3,5-6,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVENJOQBKOBMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.